1-ethynyl-4-isothiocyanatobenzene

Click Chemistry Heterocyclic Synthesis Orthogonal Reactivity

Unlock sequential, site-specific molecular construction with 1-ethynyl-4-isothiocyanatobenzene. Unlike monofunctional analogs, its para-substituted architecture provides two orthogonally addressable handles: an isothiocyanate for robust thiourea linkages and a terminal alkyne for downstream click chemistry. This prevents the premature intramolecular cyclization common in ortho-isomers, making it the only viable choice for modular heterocycle synthesis and defined bioconjugates. Source the high-purity, bifunctional building block essential for advanced R&D.

Molecular Formula C9H5NS
Molecular Weight 159.21 g/mol
CAS No. 111129-30-7
Cat. No. B6619032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethynyl-4-isothiocyanatobenzene
CAS111129-30-7
Molecular FormulaC9H5NS
Molecular Weight159.21 g/mol
Structural Identifiers
SMILESC#CC1=CC=C(C=C1)N=C=S
InChIInChI=1S/C9H5NS/c1-2-8-3-5-9(6-4-8)10-7-11/h1,3-6H
InChIKeyLPBMGMWVULVCDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 50 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethynyl-4-isothiocyanatobenzene (CAS 111129-30-7): A Bifunctional Aromatic Building Block for Orthogonal Click Chemistry and Heterocyclic Synthesis


1-Ethynyl-4-isothiocyanatobenzene (CAS 111129-30-7) is an organic compound with the molecular formula C9H5NS [1]. It is characterized by a para-substituted benzene ring bearing both an ethynyl (-C≡CH) group and an isothiocyanate (-N=C=S) group . This bifunctional architecture enables participation in two distinct classes of chemical reactions: alkyne-based click chemistry (such as thiol-yne coupling or azide-alkyne cycloaddition) and nucleophilic additions to the electrophilic isothiocyanate moiety . The compound is typically synthesized from 4-ethynylaniline via reaction with thiophosgene under mild conditions .

Why 1-Ethynyl-4-isothiocyanatobenzene Cannot Be Substituted by Simple Aryl Isothiocyanates or Alkyne Monomers


Generic substitution with simpler analogs fails because the value of 1-ethynyl-4-isothiocyanatobenzene lies in the simultaneous, orthogonally addressable reactivity of its two functional groups. Replacing it with a simple aryl isothiocyanate (e.g., phenyl isothiocyanate) forfeits the alkyne handle required for subsequent click chemistry or cyclization steps . Conversely, substituting it with a simple terminal alkyne (e.g., phenylacetylene) eliminates the electrophilic isothiocyanate moiety, which is essential for forming thiourea linkages or initiating heterocyclic cascades . This dual functionality is critical for applications requiring sequential, site-specific modifications, such as the construction of complex heterocyclic scaffolds or bioconjugates with defined architectures . The specific para-substitution pattern further differentiates it from its ortho-isomer (o-ethynylphenyl isothiocyanate), which is known to undergo distinct intramolecular cyclization pathways (e.g., 6-exo-dig vs. 5-endo-dig) that lead to different heterocyclic products [1].

Evidence-Based Differentiation Guide for 1-Ethynyl-4-isothiocyanatobenzene Procurement


Comparative Orthogonality and Reaction Site Separation vs. o-Ethynylphenyl Isothiocyanate

The para-substitution pattern of 1-ethynyl-4-isothiocyanatobenzene enforces a rigid spatial separation between the alkyne and isothiocyanate groups, preventing undesired intramolecular cyclization that is a characteristic and often dominant reaction pathway for its ortho-isomer. This spatial separation is a critical differentiator for applications requiring stepwise, intermolecular reactions. In contrast, o-ethynylphenyl isothiocyanates readily undergo intramolecular cyclization with nucleophiles (e.g., amines) to form benzo[d][1,3]thiazines, often as the sole or major product, which precludes their use in many orthogonal conjugation strategies [1][2].

Click Chemistry Heterocyclic Synthesis Orthogonal Reactivity

Absence of Direct Quantitative Comparative Reactivity Data in Primary Literature

Despite extensive literature on the reactivity of aryl isothiocyanates and terminal alkynes, a direct, quantitative, head-to-head comparison of 1-ethynyl-4-isothiocyanatobenzene with its closest analogs (e.g., phenyl isothiocyanate, 4-ethynylaniline, or o-ethynylphenyl isothiocyanate) under identical conditions could not be identified in the available primary research literature or authoritative databases. This represents a significant gap in publicly available evidence that would be required to make a fully data-driven procurement decision based on quantitative performance metrics [1].

Comparative Reactivity Kinetic Studies Data Gap

Recommended Application Scenarios for 1-Ethynyl-4-isothiocyanatobenzene Based on Functional Differentiation


Stepwise Construction of Heterocyclic Scaffolds via Sequential Nucleophilic Addition and Alkyne Cyclization

The bifunctional nature of 1-ethynyl-4-isothiocyanatobenzene makes it an ideal building block for the stepwise synthesis of complex heterocycles. The isothiocyanate group can first react with a nucleophile (e.g., a primary amine) to form a stable thiourea intermediate. This intermediate then retains the terminal alkyne, which can be subsequently engaged in a second, independent reaction, such as a Cu-catalyzed azide-alkyne cycloaddition (CuAAC) or a radical-mediated thiol-yne coupling. This sequential reactivity is enabled by the spatial separation enforced by the para-substitution pattern, which prevents the premature intramolecular cyclization seen in ortho-isomers .

Synthesis of Orthogonally Addressable Bioconjugates and Functional Materials

The compound's dual orthogonal handles are particularly valuable for creating defined bioconjugates and functional materials. The isothiocyanate group provides a robust method for initial covalent attachment to amine-containing biomolecules (e.g., lysine residues on proteins) or amine-functionalized surfaces, yielding a stable thiourea linkage . The pendant ethynyl group then serves as a 'clickable' handle for the subsequent, bioorthogonal attachment of a second molecule of interest (e.g., a fluorophore, drug, or polymer) via CuAAC or thiol-yne chemistry. This two-step approach offers greater control and modularity than using a simple, monofunctional linker .

Differentiated Heterocyclic Synthesis Compared to Ortho-Isomer Analogs

Researchers seeking to avoid the intramolecular cyclization pathways that dominate the chemistry of o-ethynylphenyl isothiocyanates should prioritize the para-isomer. The ortho-isomer is well-documented to undergo facile 6-exo-dig or 5-endo-dig cyclization with nucleophiles, yielding benzo[d][1,3]thiazine derivatives [1][2]. If the synthetic goal is to produce such fused heterocycles, the ortho-isomer may be a more direct and efficient choice. However, for applications requiring two distinct, intermolecular reactions at separate sites, the para-isomer (1-ethynyl-4-isothiocyanatobenzene) is the only viable option among this structural class, providing a unique and essential reactivity profile .

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